molecular formula C18H20N2O3 B2482049 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one CAS No. 941890-01-3

4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one

Cat. No. B2482049
CAS RN: 941890-01-3
M. Wt: 312.369
InChI Key: PORUXYQDEFIZJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to "4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one" typically involves the reaction of naphthoic acids or their derivatives with piperazine under conditions that facilitate the formation of amide or ester linkages. For instance, the reaction of 1,4-dimethylpiperazine and 3-hydroxy-2-naphthoic acid yields a 1:1 salt, showcasing a method to introduce piperazine units into naphthoic acid derivatives (Craig et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to "4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one" is characterized by NMR and crystallographic techniques. These studies provide insights into the conformation, electronic distribution, and intermolecular interactions, such as hydrogen bonding, that influence the compound's stability and reactivity. The presence of an intramolecular O—H⋯O hydrogen bond in similar structures indicates a compact and stable molecular conformation (Craig et al., 2012).

Scientific Research Applications

Crystallography and Chemical Properties

1,4-Dimethylpiperazin-1-ium 3-hydroxy-2-naphthoate showcases how reaction between dimethylpiperazine and 3-hydroxy-2-naphthoic acid results in a compound that forms discrete pairs linked by hydrogen bonds in the crystal structure. This insight could be useful for the development of new materials with specific crystallographic properties (Craig et al., 2012).

Topical Drug Delivery

Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery reveal that methylpiperazinyl groups can improve topical delivery through enhanced skin permeation. This research highlights the potential of modifying chemical structures for better drug delivery mechanisms (Rautio et al., 2000).

Catalysis

Selectivity engineering of solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate to 2-methoxynaphthalene involves studying methylation as a greener alternative for chemical synthesis. This work could contribute to more sustainable chemical processes in industrial settings (Yadav & Salunke, 2013).

Antibacterial and Anti-inflammatory Applications

Microwave-assisted synthesis, computational studies and antibacterial/anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid demonstrate the efficiency of combining computational and experimental approaches to identify new compounds with potential therapeutic applications. This research points to the importance of structural analysis in developing new drugs (Chavan & Hosamani, 2018).

Antitumor Agents

Synthesis and biological evaluation of novel 1,2-naphthoquinones possessing tetrazolo[1,5-a]pyrimidine scaffolds as potent antitumor agents indicate the promise of naphthoquinone derivatives in cancer therapy. Identifying compounds with significant inhibitory activity against cancer cell lines could lead to the development of new antitumor medications (Wu, 2015).

properties

IUPAC Name

4-(3-methoxynaphthalene-2-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2)17(22)19-8-9-20(18)16(21)14-10-12-6-4-5-7-13(12)11-15(14)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORUXYQDEFIZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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